molecular formula C16H17NO5 B4993327 1-ethoxy-3-[2-(4-nitrophenoxy)ethoxy]benzene

1-ethoxy-3-[2-(4-nitrophenoxy)ethoxy]benzene

Cat. No.: B4993327
M. Wt: 303.31 g/mol
InChI Key: VMTQYIBVWDSQAA-UHFFFAOYSA-N
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Description

1-ethoxy-3-[2-(4-nitrophenoxy)ethoxy]benzene is an organic compound with the molecular formula C14H13NO4 It is a derivative of benzene, characterized by the presence of ethoxy and nitrophenoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethoxy-3-[2-(4-nitrophenoxy)ethoxy]benzene typically involves the following steps:

    Nitration of Phenol: The initial step involves the nitration of phenol to produce 4-nitrophenol. This reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid.

    Etherification: The 4-nitrophenol is then subjected to etherification with ethylene oxide to form 4-nitrophenoxyethanol.

    Further Etherification: The 4-nitrophenoxyethanol undergoes another etherification reaction with 1-bromo-3-ethoxybenzene in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-ethoxy-3-[2-(4-nitrophenoxy)ethoxy]benzene undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation: The benzene ring can undergo oxidation reactions, leading to the formation of quinones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium ethoxide or potassium carbonate as bases.

    Oxidation: Potassium permanganate or chromium trioxide as oxidizing agents.

Major Products

    Reduction: 1-ethoxy-3-[2-(4-aminophenoxy)ethoxy]benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives of the benzene ring.

Scientific Research Applications

1-ethoxy-3-[2-(4-nitrophenoxy)ethoxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethoxy-3-[2-(4-nitrophenoxy)ethoxy]benzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in hydrogen bonding and other interactions with biological molecules. The ethoxy groups provide hydrophobic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    1-ethoxy-4-nitrobenzene: Similar structure but lacks the additional ethoxyethoxy group.

    4-nitrophenoxyethanol: Contains the nitrophenoxy group but lacks the benzene ring substitution.

    1-ethoxy-3-nitrobenzene: Similar structure but with different substitution patterns.

Uniqueness

1-ethoxy-3-[2-(4-nitrophenoxy)ethoxy]benzene is unique due to its combination of ethoxy and nitrophenoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-ethoxy-3-[2-(4-nitrophenoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-2-20-15-4-3-5-16(12-15)22-11-10-21-14-8-6-13(7-9-14)17(18)19/h3-9,12H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTQYIBVWDSQAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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